Cas no 1977-10-2 (Loxapine)

Loxapine structure
Nom du produit:Loxapine
Loxapine Propriétés chimiques et physiques
Nom et identifiant
-
- Dibenz[b,f][1,4]oxazepine,2-chloro-11-(4-methyl-1-piperazinyl)-
- Loxapine
- 2-chloro-11-(4-methyl-1-piperazinyl)dibenz[b,f][1,4]oxazepine
- 2-chloro-11-(4-methyl-piperazin-1-yl)-dibenzo[b,f][1,4]oxazepine
- 8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine
- Cloxazepine
- Dibenzacepin
- Dibenzoazepine
- Lossapina [DCIT]
- Loxapin
- Loxapina
- Loxapinum
- Loxitane
- Oxilapine
- C07104
- AZ-004
- NCGC00021145-01
- LW 3170
- CCG-204805
- EN300-6479125
- KBio1_001863
- 13-chloro-10-(4-methylpiperazin-1-yl)-2-oxa-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene
- F84888
- EINECS 217-835-3
- C18H18ClN3O
- BPBio1_000226
- Spectrum_000355
- Loxapinum (INN-Latin)
- NCGC00021145-05
- 8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,5]benzoxazepine
- QTL1_000050
- Spectrum3_001830
- Loxitane Intramuscular
- BRD-K39915878-036-05-3
- 2-Chloro-11-(4-methylpiperazino)dibenz[b,f][1,4]oxazepine
- Loxapine [USAN:INN:BAN]
- LOXAPINE (MART.)
- KBio2_000835
- MS-24900
- BRD-K39915878-036-04-6
- LOXAPINE [MI]
- CL71,563
- Prestwick2_000132
- NCGC00021145-06
- NCGC00022279-05
- Lossapina
- CS-1105
- KBio2_003403
- LOXAPINE [ORANGE BOOK]
- SUM-3170
- LOXAPINE [MART.]
- CHEBI:50841
- Loxapine (DMSO)
- SpecPlus_000823
- KBio2_005971
- CL 62,362
- PDSP2_001042
- HF 3170
- s5197
- HSDB 3111
- Loxapine (USAN/INN)
- NCGC00021145-03
- KBio3_002983
- 2-chloro-11-(4-methylpiperazin-1-yl)dibenzo(b,f)(1,4)oxazepine
- Loxapina [INN-Spanish]
- Adasuve
- SDCCGSBI-0050698.P003
- AB00053735_15
- SUM 3170
- LOXAPINE [WHO-DD]
- D02340
- 13-chloro-10-(4-methylpiperazin-1-yl)-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaene
- DivK1c_006919
- Q58614
- BRD-K39915878-036-15-2
- Lopac0_000720
- Staccato loxapine
- DB00408
- Loxapine (water)
- AB00053735_16
- BSPBio_000204
- SPBio_001814
- Prestwick1_000132
- Loxapina (INN-Spanish)
- KBioSS_000835
- 8-chloro-6-(4-methylpiperazino)benzo[b][1,4]benzoxazepine;succinic acid
- L001085
- 2-Chloro-11-(4-methylpiperazino)dibenzo(b,f)(1,4)oxazepine
- CL 62362
- 2-Chloro-11-(4-methyl-1-piperazinyl)dibenz(b,f)(1,4)oxazepine
- XJGVXQDUIWGIRW-UHFFFAOYSA-N
- LOXAPINE [VANDF]
- Loxapinum [INN-Latin]
- N05AH01
- HF3170
- S 805
- CHEMBL831
- Loxitane-C Oral Suspension
- NCGC00021145-07
- 1977-10-2
- 13-chloro-10-(4-methylpiperazin-1-yl)-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,9,12,14-heptaene
- BSPBio_003479
- HY-17390
- Dibenz(b,f)(1,4)oxazepine, 2-chloro-11-(4-methyl-1-piperazinyl)-
- DTXCID903229
- PDSP1_001058
- LOXAPINE [HSDB]
- Hydrofluoride 3170
- DTXSID7023229
- NS00008936
- S-805
- 2-Chloro-11-(4-methyl-1-piperazinyl)-dibenz(b,f)(1,4)oxazepine
- NCGC00021145-02
- Adasuve (TN)
- SPBio_002143
- Dibenz[b,f][1,4]oxazepine, 2-chloro-11-(4-methyl-1-piperazinyl)-
- NCGC00021145-08
- LOXAPINE [USAN]
- NCGC00022279-03
- NCGC00021145-23
- 2-chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]oxazepine
- Prestwick0_000132
- LER583670J
- GTPL205
- CL-62362
- BDBM22871
- BRN 0626753
- NCGC00022279-04
- UNII-LER583670J
- AKOS030526111
- Spectrum2_001737
- NCGC00021145-04
- LOXAPINE [INN]
- Spectrum5_001857
- SCHEMBL94146
- Prestwick3_000132
- BRD-K39915878-036-24-4
- BRD-K39915878-036-25-1
-
- MDL: MFCD00242836
- Piscine à noyau: InChI=1S/C18H18ClN3O/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18/h2-7,12H,8-11H2,1H3
- La clé Inchi: XJGVXQDUIWGIRW-UHFFFAOYSA-N
- Sourire: CN1CCN(C2=NC3=CC=CC=C3OC4=CC=C(Cl)C=C24)CC1
Propriétés calculées
- Qualité précise: 327.11400
- Masse isotopique unique: 327.11384
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 23
- Nombre de liaisons rotatives: 1
- Complexité: 450
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.1
- Surface topologique des pôles: 28.1
Propriétés expérimentales
- Dense: 1.2299 (rough estimate)
- Point de fusion: 109-110°
- Point d'ébullition: 458.6°Cat760mmHg
- Point d'éclair: 231.1°C
- Indice de réfraction: 1.5800 (estimate)
- Le PSA: 28.07000
- Le LogP: 3.08280
Loxapine Informations de sécurité
- Toxicité:LD50 orally in mice: 65 mg/kg (Stille)
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Loxapine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Chemenu | CM478435-50mg |
Dibenz[b,f][1,4]oxazepine, 2-chloro-11-(4-methyl-1-piperazinyl)- |
1977-10-2 | 95%+ | 50mg |
$291 | 2022-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L62600-500mg |
Dibenz[b,f][1,4]oxazepine,2-chloro-11-(4-methyl-1-piperazinyl)- |
1977-10-2 | 500mg |
¥3902.0 | 2021-09-09 | ||
S e l l e c k ZHONG GUO | S5197-25mg |
Loxapine |
1977-10-2 | 99.80% | 25mg |
¥2375.26 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L885041-500mg |
Loxapine |
1977-10-2 | ≥99% | 500mg |
¥2,992.50 | 2022-01-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L62600-100mg |
Dibenz[b,f][1,4]oxazepine,2-chloro-11-(4-methyl-1-piperazinyl)- |
1977-10-2 | 100mg |
¥1132.0 | 2021-09-09 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L885041-100mg |
Loxapine |
1977-10-2 | ≥99% | 100mg |
¥872.10 | 2022-01-13 | |
Enamine | EN300-6479125-1.0g |
13-chloro-10-(4-methylpiperazin-1-yl)-2-oxa-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene |
1977-10-2 | 1g |
$262.0 | 2023-06-01 | ||
S e l l e c k ZHONG GUO | S5197-5mg |
Loxapine |
1977-10-2 | 99.80% | 5mg |
¥794.54 | 2022-04-26 | |
MedChemExpress | HY-17390-10mM*1 mL in DMSO |
Loxapine |
1977-10-2 | 99.69% | 10mM*1 mL in DMSO |
¥770 | 2024-04-19 | |
A2B Chem LLC | AB07325-500mg |
Dibenz[b,f][1,4]oxazepine, 2-chloro-11-(4-methyl-1-piperazinyl)- |
1977-10-2 | 98% | 500mg |
$371.00 | 2024-04-20 |
Loxapine Littérature connexe
-
1. Conformations of some semi-rigid neuroleptic drugs. Part 2. Crystal structures of racemic and of (+)-(S)-octoclothepin{2-chloro-10,11-dihydro-11-(4-methylpiperazin-1-yl)dibenzo[b,f]thiepin} and the absolute configuration of the latterAndré Jaunin,Trevor J. Petcher,Hans Peter Weber J. Chem. Soc. Perkin Trans. 2 1977 186
-
2. Conformations of some semi-rigid neuroleptic drugs. Part 1. Crystal structures of loxapine, clozapine, and HUF-2046 monohydrate {2-chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]oxazepine, 8-chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,e][1,4]diazepine, and 2-chloro-11(4-methylpiperazin-1-yl)dibenzo[b,e][1,4]diazepine monohydrate}Trevor J. Petcher,Hans-Peter Weber J. Chem. Soc. Perkin Trans. 2 1976 1415
-
Lalit Mohan Kabadwal,Sourajit Bera,Debasis Banerjee Org. Chem. Front. 2021 8 7077
-
Zeyuan Zhang,Zhen Dai,Xinkun Ma,Yihan Liu,Xiaojun Ma,Wanli Li,Chen Ma Org. Chem. Front. 2016 3 799
-
Jian-Bo Feng,Xiao-Feng Wu Green Chem. 2015 17 4522
1977-10-2 (Loxapine) Produits connexes
- 488-55-1(muco-Inositol)
- 951897-78-2(1-3-(4-chlorophenyl)-2,1-benzoxazol-5-yl-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide)
- 1689929-36-9((2S)-2-(4-bromothiophen-2-yl)oxirane)
- 1021874-48-5(4-acetyl-2,3-dihydro-1H-Isoindol-1-one)
- 2770495-23-1((9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate)
- 2097911-97-0(N-{4-(furan-3-yl)phenylmethyl}-3-4-(trifluoromethyl)phenylpropanamide)
- 139376-61-7(1-(2-isocyanatopropan-2-yl)-2,3-dihydro-1H-indene)
- 2549021-67-0(3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile)
- 1824871-69-3(N'-Hydroxy-2-(2-oxopiperidin-1-yl)ethanimidamide)
- 903282-25-7(2-amino-N-(3-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:1977-10-2)Loxapine

Pureté:99%
Quantité:500mg
Prix ($):301.0